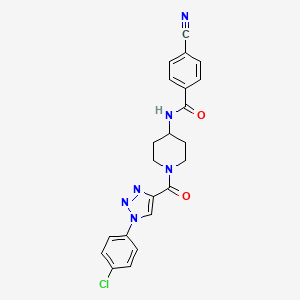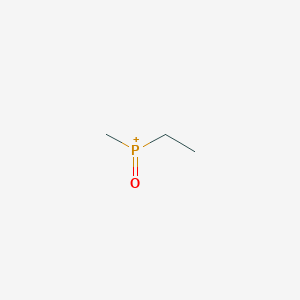
1-甲基膦酰乙烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(methyl)phosphine oxide: is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a phosphine oxide moiety
科学研究应用
Ethyl(methyl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Extraction Agents: The compound is employed in the extraction and separation of rare earth elements and actinides due to its strong binding affinity.
Biological Studies: It serves as a model compound in studying the behavior of phosphine oxides in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl(methyl)phosphine oxide can be synthesized through several methods, including:
Oxidation of Ethyl(methyl)phosphine: This method involves the oxidation of ethyl(methyl)phosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.
Addition of P-H to Unsaturated Compounds: This method involves the addition of a phosphine hydride to an unsaturated compound, followed by oxidation to form the phosphine oxide.
Industrial Production Methods: Industrial production of ethyl(methyl)phosphine oxide often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: Ethyl(methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Higher oxidation state phosphine oxides.
Reduction Products: Ethyl(methyl)phosphine.
Substitution Products: Various substituted phosphine oxides depending on the reagents used
作用机制
The mechanism of action of ethyl(methyl)phosphine oxide involves its interaction with various molecular targets:
Coordination Chemistry: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Oxidation-Reduction Reactions: It participates in redox reactions, either donating or accepting electrons.
Hydrolysis: In aqueous environments, the compound can undergo hydrolysis, leading to the formation of phosphoric acid derivatives.
相似化合物的比较
Ethyl(methyl)phosphine oxide can be compared with other similar compounds, such as:
Tri-n-octylphosphine oxide (TOPO): Known for its strong extraction capabilities in the nuclear industry.
Tris(2-ethylhexyl)phosphine oxide (TEHPO): Used in similar extraction processes but with different efficiency and selectivity.
Bis(diphenylphosphino)ethane dioxide (DPPEO): Utilized in the stabilization of peroxides and as a ligand in coordination chemistry
Uniqueness: Ethyl(methyl)phosphine oxide is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both academic research and industrial processes.
属性
IUPAC Name |
ethyl-methyl-oxophosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OP/c1-3-5(2)4/h3H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDIXALQIJASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OP+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2596343.png)
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)
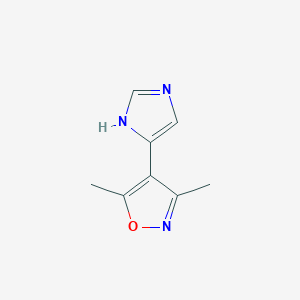
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2596347.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2596349.png)
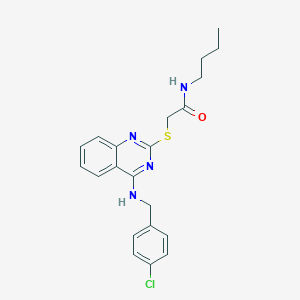
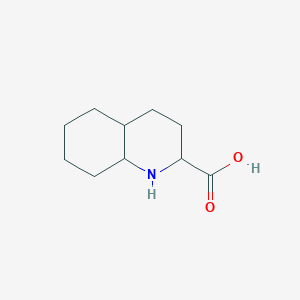
![ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate](/img/structure/B2596355.png)
![N-[1-(3,5-Dichlorophenyl)propyl]-N-methylprop-2-enamide](/img/structure/B2596359.png)
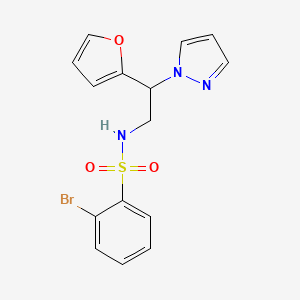
![1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2596362.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)
